molecular formula C13H12Cl2O2 B2444809 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287344-32-3

3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2444809
CAS No.: 2287344-32-3
M. Wt: 271.14
InChI Key: ZSIVDRVUNWHONX-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane core This structure is notable for its three-dimensionality and rigidity, which can impart distinct physical and chemical properties compared to more planar molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for such compounds often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of robust catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Mechanism of Action

The mechanism by which 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In drug discovery, for example, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity due to its unique spatial arrangement .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVDRVUNWHONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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